molecular formula C11H12N2O3 B13377154 3-(Cyanomethoxy)phenyl dimethylcarbamate

3-(Cyanomethoxy)phenyl dimethylcarbamate

Cat. No.: B13377154
M. Wt: 220.22 g/mol
InChI Key: RZXXRVVLIRCKSF-UHFFFAOYSA-N
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Description

3-(Cyanomethoxy)phenyl dimethylcarbamate is a carbamate derivative featuring a phenyl ring substituted with a cyanomethoxy group (–OCH₂CN) and a dimethylcarbamate (–OC(O)N(CH₃)₂) moiety. Its synthesis involves a multicomponent reaction catalyzed by N-methylmorpholine (2.5 mol%), utilizing aldehydes, acetone cyanohydrin, and alkyl propiolates to yield cyanovinyl ether derivatives in high yields (84%–95% for isomer mixtures) . This compound is part of a broader class of carbamates studied for applications ranging from agrochemicals to pharmaceuticals.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

[3-(cyanomethoxy)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C11H12N2O3/c1-13(2)11(14)16-10-5-3-4-9(8-10)15-7-6-12/h3-5,8H,7H2,1-2H3

InChI Key

RZXXRVVLIRCKSF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)OCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethoxy)phenyl dimethylcarbamate typically involves the reaction of 3-hydroxyphenyl dimethylcarbamate with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethoxy)phenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanomethoxy group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl dimethylcarbamates.

Scientific Research Applications

3-(Cyanomethoxy)phenyl dimethylcarbamate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyanomethoxy)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of 3-(cyanomethoxy)phenyl dimethylcarbamate lies in its substituents. Comparisons with analogous compounds highlight key differences:

Compound Substituents Key Structural Features
This compound –OCH₂CN, –OC(O)N(CH₃)₂ Strong electron-withdrawing cyanomethoxy group; moderate lipophilicity (inferred)
3-Acetylphenyl dimethylcarbamate (CAS 2689-47-6) –COCH₃, –OC(O)N(CH₃)₂ Electron-withdrawing acetyl group; LogP = 1.2; molecular weight = 207.23
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate –CH₂CH₂N(CH₃)₂, –OC(O)N(CH₃)₂ Basic dimethylaminoethyl group; enhances water solubility (hydrochloride form)
3-(Cyanomethyl)phenyl ethylmethylcarbamate –CH₂CN, –OC(O)N(CH₂CH₃)(CH₃) Ethylmethylcarbamate chain; increased steric bulk compared to dimethylcarbamate
Neostigmine derivatives (e.g., 3-Aminophenyl dimethylcarbamate) –NH₂, –OC(O)N(CH₃)₂ Primary amine substituent; potential for ionic interactions in biological systems

Key Observations :

  • Dimethylcarbamates generally exhibit higher hydrolytic stability than ethylmethylcarbamates due to reduced steric hindrance .

Physicochemical Properties

  • Lipophilicity (LogP): 3-Acetylphenyl dimethylcarbamate: LogP = 1.2 . this compound: Estimated LogP < 1.2 due to the polar cyanomethoxy group. Neostigmine analogs (e.g., 3-aminophenyl dimethylcarbamate): Lower LogP due to ionizable amine groups .
  • Stability :

    • Carbamates with electron-withdrawing groups (e.g., –CN) may exhibit slower hydrolysis rates compared to electron-donating substituents (e.g., –OCH₃) .

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